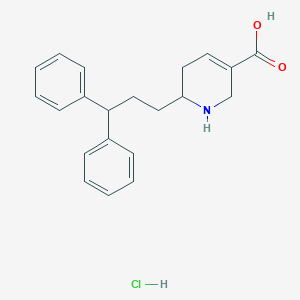
6-(3,3-Diphenylpropyl)guvacine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Diphenylpropyl)guvacine, commonly known as BDPC, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s by a team of researchers at the University of California, Los Angeles (UCLA). BDPC has been studied extensively for its potential applications in various fields, including neuroscience and pharmacology.
Mecanismo De Acción
BDPC acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. BDPC binds to a specific site on the receptor, known as the PCP site, and prevents the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the neuron.
Efectos Bioquímicos Y Fisiológicos
BDPC has been shown to have a number of biochemical and physiological effects. In animal models, BDPC has been shown to decrease locomotor activity and increase pain threshold. BDPC has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects. BDPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDPC in lab experiments is its specificity for the NMDA receptor. BDPC binds to a specific site on the receptor, which allows for the selective modulation of NMDA receptor activity. However, one limitation of using BDPC in lab experiments is its potential toxicity. BDPC has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.
Direcciones Futuras
For the study of BDPC include the development of more selective and potent NMDA receptor antagonists, investigation of its role in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis.
Métodos De Síntesis
The synthesis of BDPC involves the reaction of 3,3-diphenylpropylamine with 2-aminoindane in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields BDPC as a white crystalline powder with a melting point of 150-152°C. The purity of BDPC can be further enhanced by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
BDPC has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BDPC has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. BDPC has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDPC has been studied for its potential use as a tool compound to study the function of the NMDA receptor.
Propiedades
Número CAS |
134420-91-0 |
|---|---|
Nombre del producto |
6-(3,3-Diphenylpropyl)guvacine |
Fórmula molecular |
C21H24ClNO2 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H |
Clave InChI |
FCCLVOJEINBTBU-UHFFFAOYSA-N |
SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
Sinónimos |
6-(3,3-diphenylpropyl)guvacine 6-DDPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




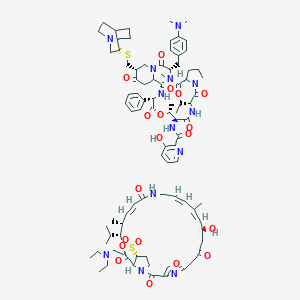
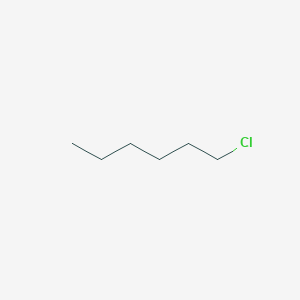

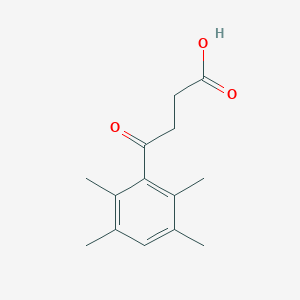
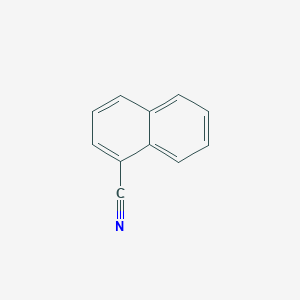
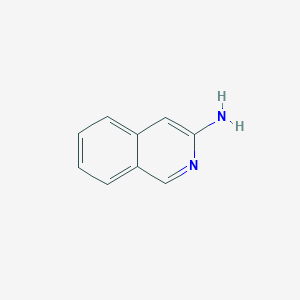
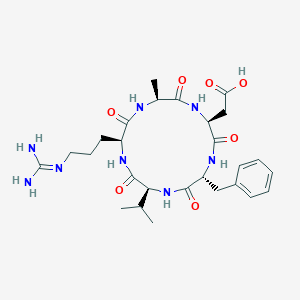
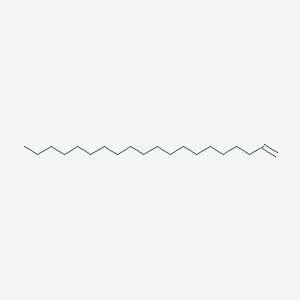
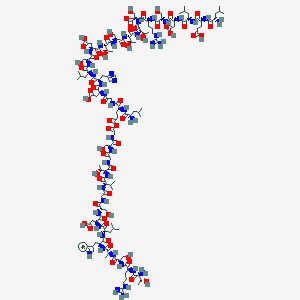
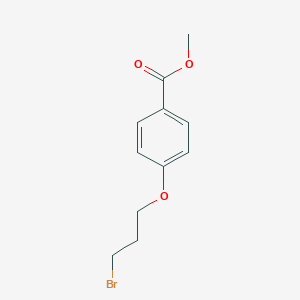
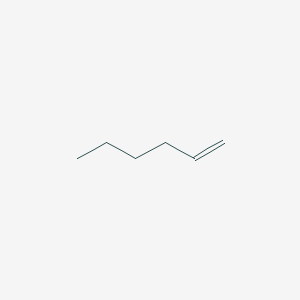
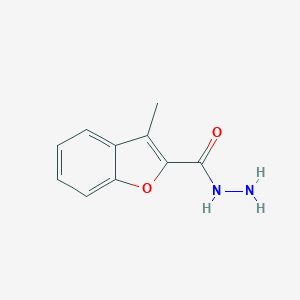
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)